(S)-2-Amino-3-(2-bromophenyl)-2-methylpropanoic acid
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Overview
Description
(S)-2-Amino-3-(2-bromophenyl)-2-methylpropanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a bromophenyl group, and a methyl group attached to a central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(2-bromophenyl)-2-methylpropanoic acid typically involves the use of starting materials such as 2-bromobenzaldehyde and amino acids. One common synthetic route includes the following steps:
Condensation Reaction: 2-bromobenzaldehyde is reacted with a suitable amino acid derivative under acidic or basic conditions to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amino acid.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(2-bromophenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as sodium hydroxide, ammonia, and alkyl halides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxo derivatives such as ketones or aldehydes.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-2-Amino-3-(2-bromophenyl)-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(2-bromophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-phenylpropanoic acid: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
2-Amino-3-(4-bromophenyl)-2-methylpropanoic acid: The bromine atom is positioned differently, affecting its steric and electronic properties.
2-Amino-3-(2-chlorophenyl)-2-methylpropanoic acid: Contains a chlorine atom instead of bromine, leading to variations in reactivity and interactions.
Uniqueness
(S)-2-Amino-3-(2-bromophenyl)-2-methylpropanoic acid is unique due to the specific positioning of the bromine atom, which influences its chemical reactivity and biological interactions. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
(S)-2-Amino-3-(2-bromophenyl)-2-methylpropanoic acid, also known as 2-Amino-3-(2-bromophenyl)-2-methylpropanoic acid, is a compound that has garnered attention in the fields of neuropharmacology and medicinal chemistry due to its significant biological activity. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C10H12BrNO2
- Molar Mass : 258.11 g/mol
- Structural Features : The compound features an amino group, a bromophenyl substituent, and a methyl group attached to a central carbon atom. The presence of the bromine atom is particularly notable for its influence on the compound's reactivity and biological activity.
Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties , which are critical in preventing neuronal damage associated with various neurodegenerative diseases and traumatic brain injuries.
- In Vitro Studies : In cultured neuronal cells, the compound demonstrated the ability to preserve neuronal viability under excitotoxic conditions induced by glutamate or NMDA (N-methyl-D-aspartate) .
- Animal Models : In rodent models of brain injury, administration of this compound led to improved neurological outcomes and reduced infarct size, indicating its potential therapeutic benefits in treating brain injuries .
The mechanism by which this compound exerts its effects involves several interactions:
- Hydrogen Bonding : The amino group can form hydrogen bonds with various biological molecules.
- Hydrophobic Interactions : The bromophenyl group participates in hydrophobic interactions, which may modulate the activity of enzymes and receptors .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Amino-3-phenylpropanoic acid | C9H11NO2 | Lacks bromine substitution; commonly known as phenylalanine |
3-(4-Bromophenyl)alanine | C9H10BrNO2 | Contains an alanine structure; different stereochemistry |
4-Bromo-L-phenylalanine | C9H10BrNO2 | Similar brominated structure but lacks methyl substitution |
The specific combination of bromination and methyl substitution in this compound may influence its biological activity differently compared to these similar compounds .
Case Studies
-
Neuroprotection in Animal Models :
- A study involving rodents subjected to ischemia-reperfusion injury demonstrated that treatment with this compound significantly reduced neuronal death and improved behavioral outcomes post-injury. Histological analysis showed preserved neuronal integrity compared to untreated controls .
-
In Vitro Neuronal Cultures :
- In primary neuronal cultures exposed to glutamate-induced excitotoxicity, this compound was found to significantly reduce cell death rates, suggesting its potential as a protective agent against excitotoxic damage .
Properties
IUPAC Name |
(2S)-2-amino-3-(2-bromophenyl)-2-methylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-10(12,9(13)14)6-7-4-2-3-5-8(7)11/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQZLKYRAINNIW-JTQLQIEISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1Br)(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC=CC=C1Br)(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.